

NHPI-PEG3-C2-Pfp Ester: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	NHPI-PEG3-C2-Pfp ester	
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An In-depth Whitepaper on the Core Chemical Properties, Applications, and Experimental Protocols for a Key ADC Linker

Introduction

NHPI-PEG3-C2-Pfp ester is a specialized chemical reagent that plays a crucial role in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of anticancer agents that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1][2] The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's overall efficacy, stability, and tolerability.[3]

This technical guide provides a comprehensive overview of **NHPI-PEG3-C2-Pfp ester**, a non-cleavable linker, detailing its chemical properties, mechanism of action, and protocols for its use in research and drug development.[4][5] Its structure incorporates a three-unit polyethylene glycol (PEG) spacer, which helps to improve desirable physicochemical properties such as hydrophobicity.[1] The pentafluorophenyl (Pfp) ester functional group provides a highly efficient and stable means of conjugation to antibodies.

Core Chemical Properties

The fundamental chemical and physical properties of **NHPI-PEG3-C2-Pfp ester** are summarized below. This data is essential for reaction planning, characterization, and quality control.



Property	Value	Source(s)
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]pro panoate	[6][7]
Synonyms	Perfluorophenyl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-Yloxy)ethoxy)ethoxy)propanoate	[6]
CAS Number	2101206-87-3	[6][8]
Molecular Formula	C23H20F5NO8	[6][8]
Molecular Weight	533.4 g/mol (also reported as 533.11 and 533.41)	[6][8]
Purity	>96% (Typical)	[8]
Canonical SMILES	C1=CC=C2C(=C1)C(=O)N(C2 =O)OCCOCCOCCCC(=O) OC3=C(C(=C(C(=C3F)F)F)F)F	[6][8]

The Chemistry of Pfp Ester in Bioconjugation

The key to the utility of **NHPI-PEG3-C2-Pfp ester** lies in its pentafluorophenyl (Pfp) ester functional group. Pfp esters are highly efficient amine-reactive reagents used to form stable amide bonds with primary or secondary amines, such as those found on the lysine residues of antibodies.[9][10][11]

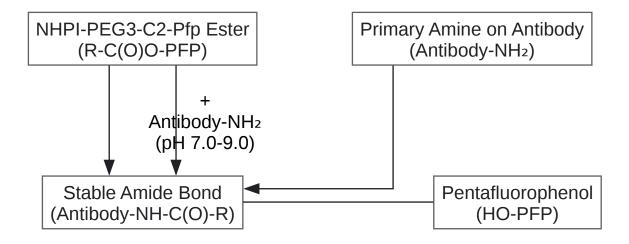
Advantages over N-hydroxysuccinimide (NHS) Esters:

Enhanced Stability: Pfp esters exhibit greater resistance to spontaneous hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[10][11][12] This increased stability leads to more efficient and reproducible conjugation reactions, as less of the reagent is lost to this competing side reaction.[10]



Higher Reactivity: The electron-withdrawing nature of the five fluorine atoms on the phenyl
ring makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better
leaving group.[10] This results in faster reaction kinetics (aminolysis) with the target amine
groups.[10]

The reaction proceeds by nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.



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Pfp ester reaction with a primary amine to form a stable amide bond.

Role in Antibody-Drug Conjugate (ADC) Synthesis

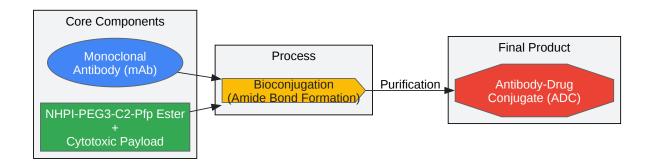
NHPI-PEG3-C2-Pfp ester serves as a non-cleavable linker in ADC construction.[3] This means the linker is designed to remain intact, and the drug is released only after the entire antibody-linker-drug complex is internalized by the target cancer cell and the antibody protein is degraded in the lysosome.

The general workflow for creating an ADC using this linker involves two main steps:

- Activation & Conjugation: The antibody's lysine amines are reacted with the Pfp ester end of the linker.
- Payload Attachment: The cytotoxic drug is attached to the NHPI end of the linker (this step is typically performed prior to antibody conjugation, with the full linker-payload molecule being



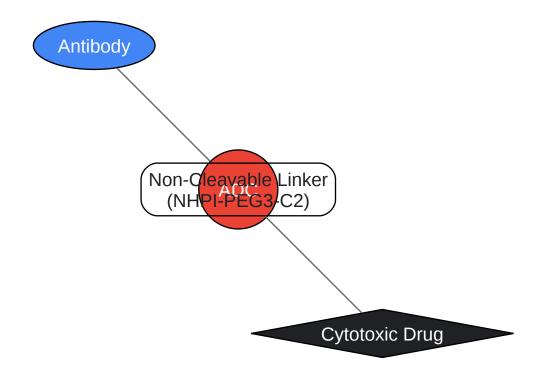
conjugated to the antibody).



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General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

The resulting ADC is a highly targeted therapeutic agent. The antibody component guides the conjugate to tumor cells expressing a specific surface antigen, minimizing off-target toxicity.



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